molecular formula C35H41NO2 B12417204 Tolterodine dimer-d7

Tolterodine dimer-d7

Cat. No.: B12417204
M. Wt: 514.7 g/mol
InChI Key: OVJNATACTARGSL-PPRWSYCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolterodine dimer-d7 is a deuterated form of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The compound is labeled with deuterium, a stable isotope of hydrogen, which can be used in various research applications, including pharmacokinetic studies and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tolterodine dimer-d7 involves the incorporation of deuterium into the tolterodine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tolterodine dimer-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, deuterated analogs, and substituted tolterodine derivatives. These products can have varying degrees of pharmacological activity and are often used in research to study the structure-activity relationship of the compound .

Scientific Research Applications

Tolterodine dimer-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Tolterodine dimer-d7 exerts its effects by acting as a competitive antagonist at muscarinic receptors. This antagonism results in the inhibition of bladder contraction, a decrease in detrusor pressure, and incomplete emptying of the bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .

Comparison with Similar Compounds

    Tolterodine: The non-deuterated form of tolterodine, used in the treatment of overactive bladder.

    Oxybutynin: Another muscarinic receptor antagonist used for similar indications.

    Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.

Uniqueness: Tolterodine dimer-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic profiling. The incorporation of deuterium can lead to differences in the metabolic stability and pharmacological properties of the compound, making it a valuable tool in scientific research .

Properties

Molecular Formula

C35H41NO2

Molecular Weight

514.7 g/mol

IUPAC Name

2-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]amino]-1-phenylpropyl]-4-methylphenol

InChI

InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3/i1D3,2D3,25D

InChI Key

OVJNATACTARGSL-PPRWSYCBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)CCC(C3=CC=CC=C3)C4=C(C=CC(=C4)C)O

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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